2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of two oxadiazole rings and a pyridine ring, which are connected through a fluorinated phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole rings or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the fluorinated phenyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
The uniqueness of 2-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine lies in the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxadiazole and pyridine rings provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H12FN5O2 |
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Molecular Weight |
337.31 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12FN5O2/c1-10-5-6-11(8-12(10)18)17-22-21-15(24-17)9-14-20-16(23-25-14)13-4-2-3-7-19-13/h2-8H,9H2,1H3 |
InChI Key |
KXIZVRIQPYJRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=N4)F |
Origin of Product |
United States |
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